4-Iodo-2-((4-methoxybenzyl)oxy)-3-methylpyridine
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Overview
Description
4-Iodo-2-((4-methoxybenzyl)oxy)-3-methylpyridine is an organic compound that belongs to the class of iodinated pyridines. This compound is characterized by the presence of an iodine atom at the 4-position, a methoxybenzyl group at the 2-position, and a methyl group at the 3-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-((4-methoxybenzyl)oxy)-3-methylpyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like methylene chloride and reagents such as boron tribromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-((4-methoxybenzyl)oxy)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove the iodine atom.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include pyridine N-oxides, deiodinated pyridines, and various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Iodo-2-((4-methoxybenzyl)oxy)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Iodo-2-((4-methoxybenzyl)oxy)-3-methylpyridine involves its interaction with specific molecular targets. The iodine atom and methoxybenzyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene
- 1-Fluoro-4-iodo-2-((4-methoxybenzyl)oxy)benzene
Uniqueness
4-Iodo-2-((4-methoxybenzyl)oxy)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
IUPAC Name |
4-iodo-2-[(4-methoxyphenyl)methoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c1-10-13(15)7-8-16-14(10)18-9-11-3-5-12(17-2)6-4-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQCPSKKSCRFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OCC2=CC=C(C=C2)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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